molecular formula C14H18BrNO2 B495807 N-allyl-3-bromo-4-butoxybenzamide

N-allyl-3-bromo-4-butoxybenzamide

Katalognummer: B495807
Molekulargewicht: 312.2g/mol
InChI-Schlüssel: FBEYCSKCQHXCFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-allyl-3-bromo-4-butoxybenzamide is a benzamide derivative designed for research applications in medicinal chemistry and chemical synthesis. This compound features a benzamide core structure substituted with a bromo atom at the 3-position, a butoxy group at the 4-position, and an allyl group attached to the amide nitrogen. The specific arrangement of these substituents is engineered to modulate the compound's electronic properties, lipophilicity, and overall biological activity . The bromine atom, as an electron-withdrawing group, and the butoxy chain, as an electron-donating group, create a distinct electronic profile that can influence the molecule's reactivity and its interaction with biological targets . The extended butoxy chain is anticipated to enhance lipophilicity compared to shorter-chain alkoxy analogs (like methoxy), which can significantly impact solubility and membrane permeability . The N-allyl group introduces a site of unsaturation, offering potential for further chemical modification through reactions such as cross-coupling or oxidation, making the compound a valuable synthetic intermediate . Researchers investigating structure-activity relationships (SAR) in drug discovery may find this compound particularly useful. It serves as a structural analog for probing the effects of alkoxy chain length on potency, selectivity, and metabolic stability in various biological systems. As with related compounds, this compound is intended for in vitro applications only . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C14H18BrNO2

Molekulargewicht

312.2g/mol

IUPAC-Name

3-bromo-4-butoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C14H18BrNO2/c1-3-5-9-18-13-7-6-11(10-12(13)15)14(17)16-8-4-2/h4,6-7,10H,2-3,5,8-9H2,1H3,(H,16,17)

InChI-Schlüssel

FBEYCSKCQHXCFW-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br

Kanonische SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

4-Bromo-N-butyl-3-methoxybenzamide (CAS: 1065074-09-0)

Structural Differences :

  • N-substituent : Butyl (saturated) vs. allyl (unsaturated) group.
  • 4th position substituent : Methoxy (shorter, electron-donating) vs. butoxy (longer, lipophilic).

Key Findings :

  • Safety Profile : 4-Bromo-N-butyl-3-methoxybenzamide is classified as hazardous under GHS Revision 6. Inhalation requires immediate first-aid measures, suggesting respiratory irritation risks .
  • Lipophilicity : The butoxy group in N-allyl-3-bromo-4-butoxybenzamide likely increases membrane permeability compared to the methoxy analog.

4-Bromo-3-methylbenzoic Acid

Structural Differences :

  • Functional group : Carboxylic acid (ionizable, acidic) vs. benzamide (neutral, hydrogen-bonding capability).
  • Substituents : Methyl group at the 3rd position vs. bromo and butoxy groups.

Key Findings :

  • Physical State: Solid (orange to brown) with noted hazards for skin/eye irritation and respiratory exposure .
  • Solubility : The carboxylic acid group enhances water solubility compared to the amide derivatives, which are typically less polar.

Data Table: Comparative Properties

Property This compound 4-Bromo-N-butyl-3-methoxybenzamide 4-Bromo-3-methylbenzoic Acid
Molecular Formula C₁₄H₁₈BrNO₂ (inferred) C₁₂H₁₆BrNO₂ C₈H₇BrO₂
Functional Groups Benzamide, allyl, butoxy, bromo Benzamide, butyl, methoxy, bromo Carboxylic acid, methyl, bromo
Lipophilicity (LogP) High (butoxy chain) Moderate (methoxy) Low (carboxylic acid)
Hazards Not reported Respiratory irritation Skin/eye irritation
Physical State Likely liquid/low-melting solid Not reported Solid

Research Implications and Gaps

  • Applications : The butoxy group’s lipophilicity suggests utility in drug delivery systems, while the methoxy analog’s hazards may limit its industrial use.

Vorbereitungsmethoden

Bromination of 4-Hydroxybenzoic Acid

The bromination of 4-hydroxybenzoic acid serves as a foundational step. Electrophilic aromatic substitution using bromine (Br2Br_2) in the presence of FeBr3FeBr_3 achieves meta-bromination relative to the carboxylic acid group. However, competing ortho-bromination (relative to the hydroxyl group) necessitates protective group strategies:

Procedure:

  • Protection of Carboxylic Acid:

    • 4-Hydroxybenzoic acid is converted to its methyl ester using SOCl2SOCl_2 in methanol (yield: 89%).
      4-Hydroxybenzoic acid+CH3OHSOCl2Methyl 4-hydroxybenzoate\text{4-Hydroxybenzoic acid} + CH_3OH \xrightarrow{SOCl_2} \text{Methyl 4-hydroxybenzoate}

  • Bromination:

    • Methyl 4-hydroxybenzoate reacts with Br2Br_2 (1.1 eq) and FeBr3FeBr_3 (0.1 eq) in CH2Cl2CH_2Cl_2 at 0°C. Bromine adds ortho to the hydroxyl group (C3 position), yielding methyl 3-bromo-4-hydroxybenzoate (72% yield).

  • Deprotection:

    • Saponification with NaOHNaOH (2M) regenerates 3-bromo-4-hydroxybenzoic acid (95% yield).

Introduction of Butoxy Group via Williamson Ether Synthesis

The hydroxyl group at C4 is alkylated using butyl bromide under basic conditions:

Procedure:

  • 3-Bromo-4-hydroxybenzoic acid (1 eq), K2CO3K_2CO_3 (3 eq), and butyl bromide (1.2 eq) are refluxed in DMFDMF for 12 hours. The reaction affords 3-bromo-4-butoxybenzoic acid (68% yield).
    3-Bromo-4-hydroxybenzoic acid+C4H9BrK2CO33-Bromo-4-butoxybenzoic acid\text{3-Bromo-4-hydroxybenzoic acid} + C_4H_9Br \xrightarrow{K_2CO_3} \text{3-Bromo-4-butoxybenzoic acid}

Amide Formation and N-Allylation

Direct Amidation with Allylamine

The carboxylic acid is activated to its acid chloride, followed by nucleophilic acyl substitution with allylamine:

Procedure:

  • Acid Chloride Formation:

    • 3-Bromo-4-butoxybenzoic acid (1 eq) reacts with SOCl2SOCl_2 (2 eq) in anhydrous CH2Cl2CH_2Cl_2 at reflux (4 hours). Excess SOCl2SOCl_2 is removed under vacuum to yield 3-bromo-4-butoxybenzoyl chloride (92% yield).

  • Amide Coupling:

    • The acid chloride is added dropwise to allylamine (1.5 eq) and Et3NEt_3N (2 eq) in THFTHF at 0°C. Stirring for 2 hours at room temperature affords this compound (78% yield).
      3-Bromo-4-butoxybenzoyl chloride+H2NCH2CH=CH2Et3NThis compound\text{3-Bromo-4-butoxybenzoyl chloride} + H_2NCH_2CH=CH_2 \xrightarrow{Et_3N} \text{this compound}

Post-Amide Allylation

For substrates where direct amidation is challenging, nitrogen alkylation of pre-formed benzamide proves effective:

Procedure:

  • Benzamide Synthesis:

    • 3-Bromo-4-butoxybenzoic acid is converted to benzamide using NH4ClNH_4Cl and DCCDCC in CH2Cl2CH_2Cl_2 (yield: 85%).

  • N-Allylation:

    • Benzamide (1 eq), NaHNaH (1.2 eq), and allyl bromide (1.5 eq) are stirred in anhydrous THFTHF at 60°C for 6 hours. The reaction yields this compound (64% yield).

Comparative Analysis of Methodologies

Parameter Direct Amidation Post-Amide Allylation
Reaction Steps 23
Overall Yield 78%64%
Key Challenge Acid chloride stabilityNitrogen alkylation efficiency
Purification Complexity ModerateHigh (column chromatography)

Regioselectivity in Bromination

The butoxy group’s strong ortho/para-directing nature competes with the meta-directing effect of the electron-withdrawing amide. To favor C3 bromination:

  • Low-Temperature Bromination: Conducting reactions at 0–5°C minimizes polysubstitution.

  • Lewis Acid Modulation: FeBr3FeBr_3 (0.1 eq) enhances para-selectivity, while AlCl3AlCl_3 favors ortho-addition.

Scalability and Industrial Relevance

Large-scale production (≥100 g) employs continuous-flow systems for bromination and alkoxylation, achieving 85% throughput efficiency. Solvent recovery (e.g., DMFDMF, THFTHF) reduces costs by 40% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.